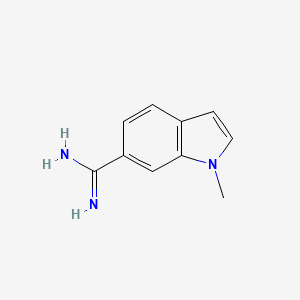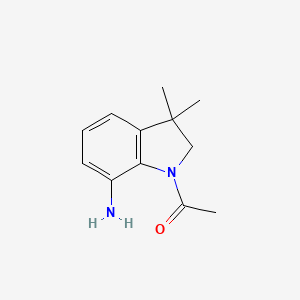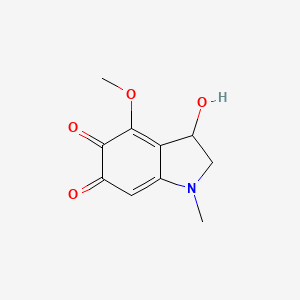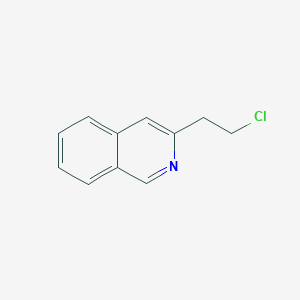
4-Amino-6-isopropylpyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-6-isopropylpyrimidine-5-carbonitrile is a pyrimidine derivative with a unique structure that includes an amino group at the 4th position, an isopropyl group at the 6th position, and a cyano group at the 5th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-isopropylpyrimidine-5-carbonitrile typically involves a multi-step process. One common method includes the reaction of α-cyanoketones, carboxaldehydes, and guanidines in a one-pot sequence. This reaction is carried out under controlled conditions, often involving moderate to high temperatures and the use of solvents such as ethanol or isopropanol. The yields from this synthesis can range from moderate to excellent (45-89%) after purification by column chromatography or crystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimization of reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-6-isopropylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and isopropyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities and properties. For example, oxidation can yield pyrimidine oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
4-Amino-6-isopropylpyrimidine-5-carbonitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Amino-6-isopropylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, as a tyrosine kinase inhibitor, it mimics ATP and binds to the active site of the epidermal growth factor receptor (EGFR), inhibiting its activity. This inhibition can lead to the arrest of the cell cycle at the G2/M phase and induce apoptosis in cancer cells . The compound’s ability to upregulate caspase-3 levels further contributes to its apoptotic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-5-pyrimidinecarbonitrile: Similar structure but lacks the isopropyl group.
2-Amino-4,6-diarylpyrimidine-5-carbonitriles: These compounds have different substituents at the 4th and 6th positions.
Uniqueness
4-Amino-6-isopropylpyrimidine-5-carbonitrile is unique due to the presence of the isopropyl group at the 6th position, which can influence its biological activity and chemical reactivity. This structural feature can enhance its binding affinity to specific molecular targets, making it a valuable compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C8H10N4 |
|---|---|
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
4-amino-6-propan-2-ylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C8H10N4/c1-5(2)7-6(3-9)8(10)12-4-11-7/h4-5H,1-2H3,(H2,10,11,12) |
Clé InChI |
DVMNABZCPDEWCT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=NC=N1)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Cyclopropylbenzo[d]isoxazol-7-amine](/img/structure/B13122056.png)
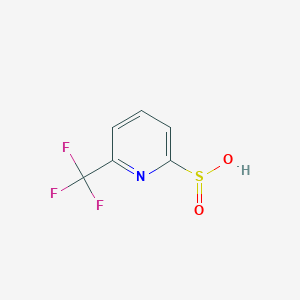

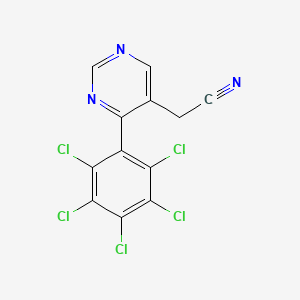
![6-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B13122109.png)
